molecular formula C11H12F3NO3 B2843706 3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1504926-30-0

3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2843706
CAS No.: 1504926-30-0
M. Wt: 263.216
InChI Key: XRAPMWAKGVTDGB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide (CAS 1504926-30-0) is a chemical compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.21 . This benzamide derivative features a 3,4-dimethoxyphenyl group attached to an amide functionality with a 2,2,2-trifluoroethyl side chain. The presence of both methoxy and trifluoroethyl groups is significant in medicinal chemistry and agrochemical research. Methoxy-substituted benzamides are known to be key structural motifs in various active compounds. For instance, similar phenylbenzamide structures have been investigated for their potential use as fungicidal agents in agricultural research . Furthermore, the incorporation of the trifluoroethyl group is a common strategy in drug discovery, as the trifluoromethyl (CF3) group can profoundly influence a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Compounds containing the N-(2,2,2-trifluoroethyl)benzamide structure are of ongoing interest in chemical synthesis and pharmacological profiling . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,4-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-8-4-3-7(5-9(8)18-2)10(16)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAPMWAKGVTDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. The reaction is driven to completion by heating under reflux (40–60°C, 2–4 h), yielding 3,4-dimethoxybenzoyl chloride with >95% conversion.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : 40–60°C
  • Catalyst : None required
  • Workup : Removal of excess SOCl₂ under reduced pressure

Coupling with 2,2,2-Trifluoroethylamine

The acyl chloride is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

General Procedure :

  • Dissolve 3,4-dimethoxybenzoyl chloride (1.0 equiv) in anhydrous DCM.
  • Add 2,2,2-trifluoroethylamine (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12–18 h.
  • Quench with 10% aqueous HCl, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

Optimization Data :

Parameter Value Yield (%)
Solvent DCM 78
Base TEA 82
Temperature 25°C 85
Reaction Time 16 h 85

This method affords the product in 78–85% yield after recrystallization from ethyl acetate/hexane.

Metal-Free Trifluoromethylation Approaches

For substrates lacking preformed trifluoroethyl groups, in situ generation of the trifluoroethylamine moiety is achieved via decarboxylative trifluoromethylation.

Hydrofluorination of Difluoroolefins

A ketone precursor (e.g., 3,4-dimethoxyacetophenone) undergoes difluoroolefination using (Me₂N)₃P⁺CF₂CO₂⁻, followed by hydrofluorination with tetrabutylammonium fluoride (TBAF).

Reaction Sequence :

  • Difluoroolefination :
    • React ketone with (Me₂N)₃P⁺CF₂CO₂⁻ (1.75 equiv) in toluene/DMA (3:1) at 100°C for 3 h.
  • Hydrofluorination :
    • Add TBAF (3.0 equiv) and stir at 100°C for 20–30 h.

Key Data :

  • Yield : 65–72% (two steps)
  • Side Products : <5% over-fluorinated derivatives

This method avoids transition metals, making it suitable for pharmaceutical applications.

Copper-Catalyzed Trifluoromethylation

Copper iodide (CuI) catalyzes the trifluoromethylation of alkenes using Umemoto’s reagent (2) in dimethyl sulfoxide (DMSO) at 80°C.

Procedure :

  • Combine N-(2-(prop-1-en-2-yl)aryl)benzamide (1a), Umemoto’s reagent (1.75 equiv), and CuI (0.2 equiv) in DMSO.
  • Heat at 80°C for 16–35 h under nitrogen.
  • Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Results :

  • Yield : 30–45% (allylic trifluoromethylation byproducts reduce efficiency)
  • Optimized Solvent : DMSO > DCE

This approach is less favored due to moderate yields and competing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.15 (q, J = 9.2 Hz, 2H, CF₃CH₂), 3.93 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.40 (t, J = 5.6 Hz, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 152.1, 148.9 (OCH₃), 124.5 (q, J = 277 Hz, CF₃), 55.8 (OCH₃), 42.1 (CF₃CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -66.4 (t, J = 9.2 Hz, CF₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 306.1 [M+H]⁺ (calc. 306.09 for C₁₂H₁₃F₃NO₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Acyl Chloride Coupling 85 99 High efficiency Requires handling corrosive reagents
Metal-Free Hydrofluorination 72 95 No metal contaminants Long reaction time (30 h)
Copper-Catalyzed 45 90 Single-pot reaction Low yield, byproduct formation

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The methoxy groups may participate in hydrogen bonding and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/R-Groups Melting Point (°C) Yield (%) Key References
3,4-Dimethoxy-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide (1's) C14H14F3N3O3 Pyrazole ring, trifluoroethyl, 3,4-dimethoxy 215.8–216.3 93
3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide C20H22N2O4 Indole-ethyl, 3,4-dimethoxy, 5-methoxy Not reported Not reported
3,4-Diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide C19H22NO3F Ethoxy (3,4-), 4-fluorophenyl-ethyl Not reported Not reported
3-Amino-N-(2,2,2-trifluoroethyl)benzamide C9H9F3N2O 3-Amino, trifluoroethyl Not reported Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide C19H18F3NO3 3,4-Dimethoxyphenyl-ethyl, 4-CF3 Not reported Not reported
Key Observations:

Pyrazole Derivative (1's): The incorporation of a pyrazole ring (C14H14F3N3O3) enhances aromaticity and may improve binding to biological targets (e.g., enzymes or receptors).

Indole-Containing Analog: The indole moiety (C20H22N2O4) introduces a bulky heterocyclic group, likely affecting solubility and membrane permeability.

Ethoxy vs. Methoxy Substitution: Replacing methoxy with ethoxy groups (C19H22NO3F) increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Amino Substituent: The 3-amino analog (C9H9F3N2O) lacks methoxy groups but introduces a primary amine, which may increase reactivity in nucleophilic reactions or hydrogen-bonding capacity .

Stability and Reactivity

  • Methoxy vs. Ethoxy: Ethoxy groups (C19H22NO3F) may confer greater steric hindrance, slowing metabolic O-dealkylation compared to methoxy groups .

Biological Activity

3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

The compound features a benzamide structure with methoxy groups at the 3 and 4 positions and a trifluoroethyl substituent. This configuration enhances its lipophilicity and metabolic stability, which are critical for its biological interactions.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound acts as a biochemical probe to study enzyme interactions, particularly with kinases such as SIK2 and SIK3. The trifluoroethyl group enhances membrane permeability, allowing the compound to enter cells more effectively .
  • Modulation of Protein Activity : The methoxy groups may participate in hydrogen bonding with target proteins, influencing their activity and leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance:

  • Inhibition of SIK Kinases : Studies have shown that this compound can selectively inhibit SIK2 and SIK3 with improved selectivity against SIK1. This selectivity is crucial for reducing off-target effects in therapeutic applications .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its structural characteristics may contribute to its ability to modulate inflammatory pathways effectively.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameKey FeaturesBiological Activity
This compound Contains methoxy and trifluoroethyl groupsAnticancer; anti-inflammatory
3,4-Dimethoxybenzamide Lacks trifluoroethyl groupDifferent pharmacokinetics
N-(2,2,2-Trifluoroethyl)benzamide No methoxy substituentsAltered biological profile
3,4-Dimethoxy-N-(2,2,2-trichloroethyl)benzamide Contains trichloroethyl instead of trifluoroethylDifferences in chemical stability

Study on Anticancer Activity

In a recent study focusing on the inhibition of SIK kinases by this compound:

  • Objective : To evaluate the potency and selectivity of the compound against various SIK isoforms.
  • Findings : The compound demonstrated significant inhibition of SIK2 and SIK3 with IC50 values indicating high potency. The selectivity against SIK1 suggests potential therapeutic advantages in cancer treatment .

Study on Enzyme Interaction

Another investigation assessed the role of this compound as a biochemical probe:

  • Objective : To elucidate the interactions between the compound and specific enzymes.
  • Results : The study confirmed that the trifluoroethyl group significantly enhances the compound's ability to penetrate cellular membranes and interact with target enzymes effectively.

Q & A

Q. How can researchers optimize the synthesis yield of 3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide?

Methodological Answer:

  • Step 1: Use a Schlenk flask under inert conditions (e.g., nitrogen or argon) to prevent decomposition of intermediates, as demonstrated in analogous benzamide syntheses .
  • Step 2: Optimize reaction time and temperature. For example, reflux in acetonitrile at 80°C for 6–8 hours improves amidation efficiency .
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts. Ensure sodium pivalate is anhydrous to avoid purity loss .
  • Key Parameters: Solvent choice (dichloromethane or acetonitrile), catalyst (e.g., triethylamine for pH control), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Analysis: Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (e.g., evaluating mutagenicity via Ames II testing, as this compound shares structural alerts with mutagenic anomeric amides) .
  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Store the compound in amber vials at –20°C to prevent thermal decomposition .
  • Emergency Measures: Neutralize spills with activated carbon and dispose of waste via approved hazardous chemical protocols .

Q. What characterization techniques validate the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare 1^1H and 13^{13}C NMR spectra with literature data (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H]+^+ peaks matching the molecular formula (e.g., m/z 337.3 for C12_{12}H14_{14}F3_3NO3_3) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Methodological Answer:

  • Step 1: Cross-validate data using orthogonal techniques (e.g., IR spectroscopy for functional groups like amide C=O stretches at ~1650 cm1^{-1}) .
  • Step 2: Perform 2D NMR (e.g., COSY, HMBC) to confirm connectivity, especially for overlapping signals in the methoxy and trifluoroethyl regions .
  • Step 3: Re-synthesize the compound with isotopic labeling (e.g., 15^{15}N) to trace ambiguous signals .

Q. What strategies assess the mutagenic potential of this compound?

Methodological Answer:

  • Ames Test Protocol: Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) to detect frameshift and base-pair mutations. Compare results to positive controls (e.g., benzyl chloride) .
  • Dose-Response Analysis: Test concentrations from 0.1–100 µM. Mutagenicity indices ≥2-fold over background indicate concern .
  • Mitigation: Modify the trifluoroethyl group to reduce electrophilicity if mutagenicity is observed .

Q. How can researchers investigate the amidation reaction mechanism for this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ IR to track acyl chloride consumption. A linear Arrhenius plot suggests a single-step mechanism .
  • Isotope Labeling: Use 18^{18}O-labeled water to determine if hydrolysis competes with amidation .
  • Computational Modeling: Density functional theory (DFT) can predict transition states and activation energies for nucleophilic attack by the amine .

Q. What methods address low solubility in biological assays (e.g., enzyme inhibition studies)?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG-400) at ≤1% v/v to maintain cell viability .
  • Prodrug Design: Introduce a hydrolyzable ester group to the benzamide to enhance aqueous solubility .
  • Micellar Encapsulation: Use non-ionic surfactants (e.g., Tween-80) to solubilize the compound without altering bioactivity .

Q. How can enzyme inhibition assays be designed to evaluate this compound’s bioactivity?

Methodological Answer:

  • Target Selection: Prioritize enzymes with structural homology to benzamide-binding proteins (e.g., kinases or G-protein-coupled receptors) .
  • Assay Conditions: Use a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin) in pH 7.4 buffer at 37°C. Measure IC50_{50} values via dose-response curves .
  • Control Experiments: Include a known inhibitor (e.g., staurosporine for kinases) and validate results with siRNA knockdown .

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